4-Bromo-5-chloro-2-fluorobenzoyl chloride
Overview
Description
4-Bromo-5-chloro-2-fluorobenzoyl chloride is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a carbonyl chloride (acyl chloride) functional group. This compound is known for its reactivity and utility in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-fluorobenzoyl chloride typically involves halogenation reactions starting from benzene or its derivatives. One common method is the stepwise halogenation of benzene to introduce bromine, chlorine, and fluorine atoms in a controlled manner. The reaction conditions include the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process also involves purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Alcohols and amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-5-chloro-2-fluorobenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 4-Bromo-5-chloro-2-fluorobenzoyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
4-Bromo-5-chloro-2-fluorobenzoyl chloride is unique due to its combination of halogen atoms and the acyl chloride functional group. Similar compounds include:
4-Bromo-2-chloro-5-fluorobenzoyl chloride: Similar structure but different halogen positions.
2-Bromo-4-chloro-5-fluorobenzoyl chloride: Different halogen positions and reactivity.
4-Bromo-2-fluorobenzoyl chloride: Lacks chlorine atom.
These compounds share similarities in their halogenated benzene rings but differ in their reactivity and applications due to the variations in halogen positions and functional groups.
Properties
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-6(11)3(7(10)12)1-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARATBJPSXDDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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